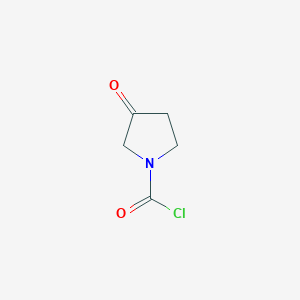
3-Oxopyrrolidine-1-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Oxopyrrolidine-1-carbonyl chloride: is a chemical compound that belongs to the class of organic compounds known as pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities. The compound is characterized by the presence of a carbonyl chloride group attached to the nitrogen atom of the pyrrolidine ring, making it a valuable intermediate in organic synthesis.
作用機序
Target of Action
Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases
Mode of Action
The pyrrolidine ring and its derivatives have been reported to interact with their targets due to their stereochemistry and the non-planarity of the ring .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules is a common strategy in drug discovery, as they are useful tools for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-oxopyrrolidine-1-carbonyl chloride typically involves the reaction of pyrrolidine with phosgene (carbonyl chloride) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent the decomposition of phosgene. The general reaction scheme is as follows:
[ \text{Pyrrolidine} + \text{Phosgene} \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
化学反応の分析
Types of Reactions: 3-Oxopyrrolidine-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: The compound can be hydrolyzed in the presence of water to form 3-oxopyrrolidine-1-carboxylic acid.
Reduction: Reduction of the carbonyl group can lead to the formation of 3-hydroxypyrrolidine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Hydrolysis: Conducted under acidic or basic conditions, depending on the desired product.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products:
Amides, Esters, and Thioesters: Formed through substitution reactions.
3-Oxopyrrolidine-1-carboxylic acid: Formed through hydrolysis.
3-Hydroxypyrrolidine derivatives: Formed through reduction.
科学的研究の応用
Chemistry: 3-Oxopyrrolidine-1-carbonyl chloride is used as a building block in the synthesis of various heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and fine chemicals.
Biology: In biological research, the compound is used to synthesize bioactive molecules that can modulate biological pathways. It is also employed in the development of enzyme inhibitors and receptor ligands.
Medicine: The compound is utilized in the synthesis of drug candidates for the treatment of various diseases, including cancer, infectious diseases, and neurological disorders. Its derivatives have shown potential as anti-inflammatory and analgesic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the manufacture of polymers and resins.
類似化合物との比較
Pyrrolidine-2,5-dione: Another pyrrolidine derivative with a different substitution pattern.
Pyrrolidine-2-one: A simpler pyrrolidine derivative lacking the carbonyl chloride group.
Prolinol: A hydroxylated pyrrolidine derivative.
Uniqueness: 3-Oxopyrrolidine-1-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable intermediate in organic synthesis and a versatile tool in medicinal chemistry.
特性
IUPAC Name |
3-oxopyrrolidine-1-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNO2/c6-5(9)7-2-1-4(8)3-7/h1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJLBBWOGFXFGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1=O)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![benzyl 2-{1-methyl-2,4-dioxo-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl}acetate](/img/structure/B2690255.png)
![N-(2,4-dimethoxyphenyl)-2-[2-(methylsulfanyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2690257.png)
![1-[(2-chloro-6-fluorophenyl)methyl]-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2690258.png)
![(2E)-N-benzyl-N-[(5,6-dihydro-2H-pyran-3-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2690259.png)
![N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}-4-methoxybenzenesulfonamide](/img/structure/B2690261.png)
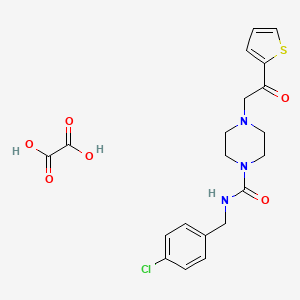
![tert-butyl N-{[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate hydrochloride](/img/structure/B2690263.png)
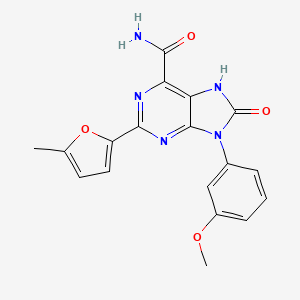
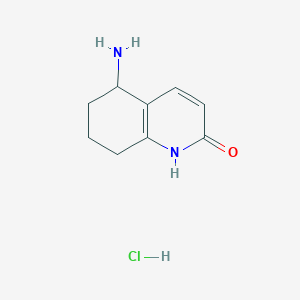
![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]oxolane-3-carboxamide](/img/structure/B2690269.png)
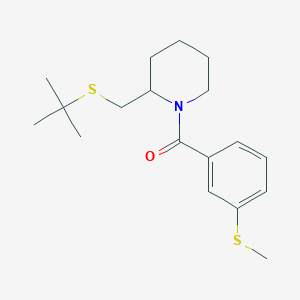
![4-acetyl-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2690273.png)
![(2Z)-2-{[4-(methylsulfanyl)phenyl]imino}-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2690275.png)
